molecular formula C10H8N2O2 B1308643 1-(4-Nitrophenyl)cyclopropanecarbonitrile CAS No. 408328-42-7

1-(4-Nitrophenyl)cyclopropanecarbonitrile

Cat. No. B1308643
M. Wt: 188.18 g/mol
InChI Key: YUHRZXOPOFLZEV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropanecarbonitrile is a compound that features a cyclopropane ring attached to a nitrile group and a 4-nitrophenyl group. The presence of both electron-withdrawing groups, the nitro and the nitrile, suggests that this compound could exhibit interesting reactivity and electronic properties.

Synthesis Analysis

The synthesis of related compounds, such as 1-nitro- and 1-cyano-cyclopropyl ketones, has been achieved through cyclopropanation reactions of alkenes with diazo compounds or phenyliodonium ylides catalyzed by Rh(II) carboxylates . These methods provide a pathway to create doubly activated cyclopropanes, which are valuable precursors for further chemical transformations.

Molecular Structure Analysis

The molecular structure and the corresponding carbanion of (4-nitrophenyl)acetonitrile, a compound structurally related to 1-(4-Nitrophenyl)cyclopropanecarbonitrile, have been studied using quantitative IR spectra and ab initio force field calculations . The conversion of the molecule to its carbanion form results in significant spectral and structural changes, such as strong frequency decreases and intensity increases of the cyano and nitro stretching bands. This conversion also leads to quinoidization of the phenylene ring and a change in the configuration of the methylenic carbon atom from tetrahedral to planar .

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives with nitro groups has been explored in the context of nucleophilic ring-opening reactions. Aryl 1-nitro-1-cyclopropanecarboxylates, which share a functional group similarity with 1-(4-Nitrophenyl)cyclopropanecarbonitrile, have been shown to undergo ring-opening by nucleophilic attack of amino groups, leading to a new principle of amino acid synthesis . This demonstrates the potential of nitro-substituted cyclopropanes to participate in ring-opening reactions, which could be relevant for the synthesis of various organic compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(4-Nitrophenyl)cyclopropanecarbonitrile are not detailed in the provided papers, the studies on related compounds suggest that the presence of nitro and cyano groups would influence its reactivity, electronic distribution, and spectral characteristics . The delocalization of the carbanionic charge over the different groups in the related carbanion indicates that similar electronic effects could be expected in 1-(4-Nitrophenyl)cyclopropanecarbonitrile, affecting its chemical behavior and interactions with other molecules.

Scientific Research Applications

Synthesis of Advanced Intermediates

One notable application of "1-(4-Nitrophenyl)cyclopropanecarbonitrile" is in the synthesis of complex organic compounds. For instance, it serves as a precursor in the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, an important intermediate for creating NVP-BEZ-235 derivatives, a compound with potential therapeutic applications. This synthesis showcases the compound's utility in facilitating the production of high-value chemicals through efficient and optimized synthetic routes (Hou et al., 2016).

Development of Synthetic Precursors

"Doubly activated cyclopropanes," derived from "1-(4-Nitrophenyl)cyclopropanecarbonitrile," have been utilized as synthetic precursors for generating 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. These compounds have significant potential in synthesizing densely functionalized pyrroles, which are valuable in pharmaceuticals and materials science. The process exemplifies the compound's role in regiospecific synthesis, enabling the creation of complex molecular structures with high efficiency (Wurz & Charette, 2005).

Chemical Structure and Reactivity Studies

Research on the structure and reactivity of "1-(4-Nitrophenyl)cyclopropanecarbonitrile" and related compounds provides valuable insights into their chemical properties. For example, a study on the kinetic reaction of (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes highlights the influence of substituents on reactivity, offering a deeper understanding of the compound's behavior in various chemical environments. This information is crucial for designing reactions and predicting outcomes in synthetic chemistry (Minksztym & Jarczewski, 2004).

Applications in Materials Science

The compound's utility extends beyond organic synthesis into materials science, where its derivatives are explored for modifying surface properties. Studies on grafting nitrophenyl groups onto carbon and metallic surfaces without electrochemical induction demonstrate potential applications in materials engineering, such as creating functional coatings and sensors. This research underscores the compound's versatility in contributing to the development of new materials with tailored properties (Adenier et al., 2005).

Safety And Hazards

While specific safety data for “1-(4-Nitrophenyl)cyclopropanecarbonitrile” was not found, it’s important to handle all research chemicals with care. Avoid release to the environment and collect spillage. Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

properties

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHRZXOPOFLZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402846
Record name 1-(4-nitrophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)cyclopropanecarbonitrile

CAS RN

408328-42-7
Record name 1-(4-nitrophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaOH (5.0 N, 80 ml) was added to a mixture of 4-nitrophenylacetonitrile (10.0 g, 61.7 mmol), 1,2-dibromoethane (8.0 ml, 92.5 mmol), and tetraethylammonium chloride hydrate (10.2 g, 61.7 mmol) in 200 ml of CH2Cl2 at RT. The resulting mixture was stirred at RT for 24 h, diluted with CH2Cl2, and acidified with HCl (10%, aq). The organic layer was separated, washed with brine, condensed, and the crude was purified by flash column chromatography. The titled compound was obtained as a light yellowish solid.
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10.2 g
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200 mL
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